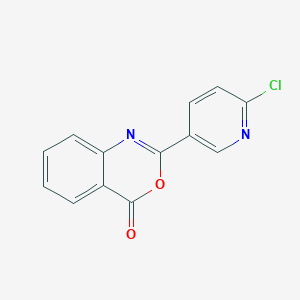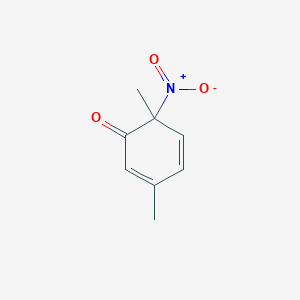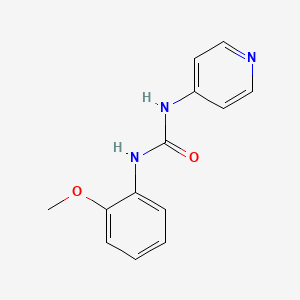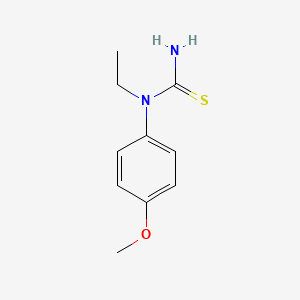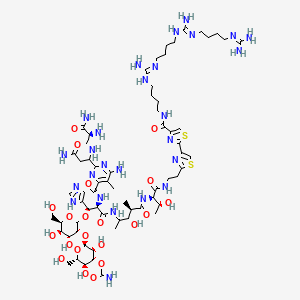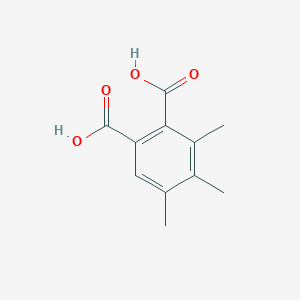
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid with three methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4,5-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation of the methyl groups to carboxylic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3,4,5-trimethylbenzene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method offers a more efficient and scalable approach to producing the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride or hydrogenation using a metal catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethylbenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The aromatic ring and methyl groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid, a simpler aromatic dicarboxylic acid without methyl groups.
Trimellitic acid: 1,2,4-benzenetricarboxylic acid, which has an additional carboxylic acid group compared to 3,4,5-trimethylbenzene-1,2-dicarboxylic acid.
Isophthalic acid: 1,3-benzenedicarboxylic acid, with carboxylic acid groups in the meta position.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The methyl groups can provide steric hindrance and electronic effects, making this compound distinct from other dicarboxylic acids.
Eigenschaften
CAS-Nummer |
75543-82-7 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3,4,5-trimethylphthalic acid |
InChI |
InChI=1S/C11H12O4/c1-5-4-8(10(12)13)9(11(14)15)7(3)6(5)2/h4H,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
DBYHSUUFLBBZED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


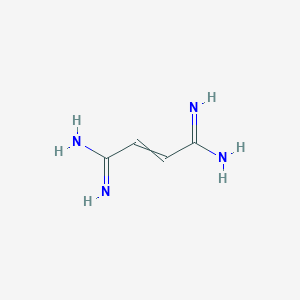
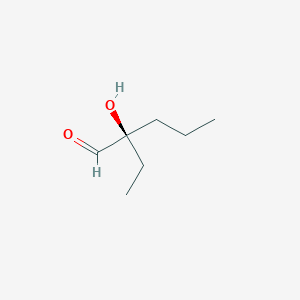

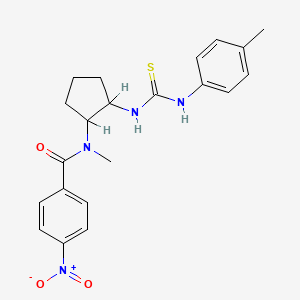
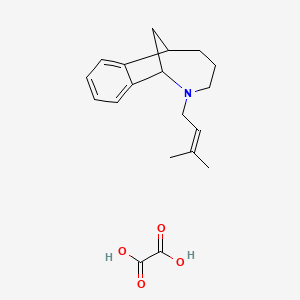
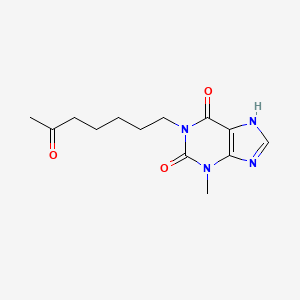

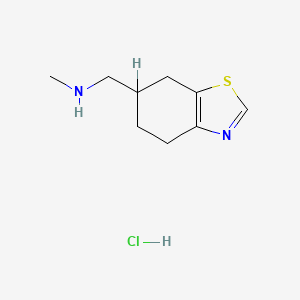
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
